Chlorhydrate de N-Désméthyl Tamoxifène

Vue d'ensemble

Description

N-Desmethyl Tamoxifen Hydrochloride is a significant metabolite of Tamoxifen, a selective estrogen receptor modulator. This compound is further metabolized into Endoxifen, which is considered the major active form of Tamoxifen in the body . N-Desmethyl Tamoxifen Hydrochloride has a relative binding affinity for the estrogen receptor of 2.4% compared to estradiol .

Applications De Recherche Scientifique

N-Desmethyl Tamoxifen Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Tamoxifen metabolites.

Biology: Studied for its role in the metabolism of Tamoxifen and its effects on estrogen receptor modulation.

Industry: Utilized in the development of new selective estrogen receptor modulators and related compounds.

Mécanisme D'action

Target of Action

N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .

Mode of Action

N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .

Biochemical Pathways

The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .

Pharmacokinetics

N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .

Result of Action

The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .

Action Environment

The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .

Analyse Biochimique

Biochemical Properties

N-Desmethyl Tamoxifen Hydrochloride is a ten-fold more potent protein kinase C (PKC) inhibitor than Tamoxifen . It is also a potent regulator of ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .

Cellular Effects

N-Desmethyl Tamoxifen Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the estrogen receptor, having an affinity for the estrogen receptor of 2.4% relative to estradiol . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N-Desmethyl Tamoxifen Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in several signal transduction pathways .

Temporal Effects in Laboratory Settings

It is known that the compound is metabolized into endoxifen, which is considered the major active form of tamoxifen in the body .

Metabolic Pathways

N-Desmethyl Tamoxifen Hydrochloride is involved in the metabolic pathway of tamoxifen, a selective estrogen receptor modulator (SERM) . It is a major metabolite of tamoxifen and is further metabolized into endoxifen .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Desmethyl Tamoxifen Hydrochloride is synthesized through the demethylation of Tamoxifen. The process involves the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from Tamoxifen .

Industrial Production Methods: The industrial production of N-Desmethyl Tamoxifen Hydrochloride typically involves large-scale biotransformation processes using microbial or enzymatic systems to achieve the demethylation of Tamoxifen. This method ensures high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: N-Desmethyl Tamoxifen Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion to Endoxifen through the action of cytochrome P450 enzymes.

Reduction: Limited data available on reduction reactions.

Substitution: Potential for nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes (CYP3A4, CYP2D6), oxygen, and NADPH.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Comparaison Avec Des Composés Similaires

Tamoxifen: The parent compound with a higher binding affinity for estrogen receptors.

Endoxifen: A more potent metabolite with a higher binding affinity and greater antiestrogenic activity.

Afimoxifene (4-Hydroxytamoxifen): Another active metabolite with similar binding affinity to Endoxifen.

Uniqueness: N-Desmethyl Tamoxifen Hydrochloride is unique due to its intermediate role in the metabolic pathway of Tamoxifen, leading to the formation of Endoxifen. Its specific binding affinity and inhibitory effects on protein kinase C and ceramide metabolism distinguish it from other metabolites .

Activité Biologique

N-Desmethyl Tamoxifen Hydrochloride (NDMT) is a significant metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of NDMT is crucial for optimizing therapeutic strategies and enhancing patient outcomes.

Overview of N-Desmethyl Tamoxifen

N-Desmethyl Tamoxifen, also known as NDMT, is formed through the N-dealkylation of Tamoxifen via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. It has a longer half-life than its parent compound, with plasma half-lives reported to be approximately 14 days for NDMT compared to 7 days for Tamoxifen . This extended duration of action indicates that NDMT may play a critical role in the pharmacological effects observed in patients undergoing Tamoxifen therapy.

NDMT exhibits biological activities similar to those of Tamoxifen, primarily through its interaction with estrogen receptors (ERs). It competitively inhibits the binding of estrogen to ERs, leading to:

- Inhibition of Tumor Growth : NDMT has been shown to inhibit the proliferation of estrogen-dependent breast cancer cells, similar to Tamoxifen .

- Restoration of Sensitivity : Studies indicate that NDMT can restore sensitivity to chemotherapeutic agents like daunorubicin in multidrug-resistant cancer cell lines . This suggests potential applications in overcoming resistance in breast cancer treatment.

Comparative Biological Activity

Research has demonstrated that NDMT possesses comparable biological activity to Tamoxifen. A study comparing the two compounds found that both effectively inhibited the growth of MCF-7 breast cancer cells and restored sensitivity to daunorubicin at similar concentrations .

Table 1: Comparative Biological Activities of Tamoxifen and N-Desmethyl Tamoxifen

| Activity Type | Tamoxifen | N-Desmethyl Tamoxifen |

|---|---|---|

| Estrogen Receptor Binding | Yes | Yes |

| Tumor Growth Inhibition | Yes | Yes |

| Chemoresistance Reversal | Yes | Yes |

| Half-Life (Plasma) | ~7 days | ~14 days |

Pharmacokinetics and Metabolism

NDMT is extensively metabolized in the liver, where it can be converted into other active metabolites such as endoxifen. The pharmacokinetic profile indicates that variations in metabolism due to genetic polymorphisms (e.g., CYP2D6 genotype) can significantly influence drug efficacy and safety profiles in patients .

Clinical Implications

The clinical significance of NDMT arises from its pharmacological properties. Its ability to maintain therapeutic effects even after the parent compound's levels decline suggests that monitoring NDMT levels could be beneficial for optimizing treatment regimens. Additionally, drug interactions that affect CYP450 activity may alter NDMT concentrations and thereby influence treatment outcomes .

Case Studies and Research Findings

- Study on Drug Interactions : A study involving women undergoing adjuvant therapy with Tamoxifen found that coadministration with paroxetine significantly reduced endoxifen levels, highlighting the importance of considering drug interactions when prescribing Tamoxifen .

- Proteomic Analysis : Research utilizing proteomics identified numerous proteins affected by both Tamoxifen and NDMT in breast cancer cell lines, suggesting diverse biological pathways influenced by these compounds beyond ER modulation .

- Longitudinal Studies : A longitudinal study on breast cancer patients revealed that plasma concentrations of NDMT correlated with clinical responses, emphasizing its role as a significant active metabolite in therapeutic efficacy .

Propriétés

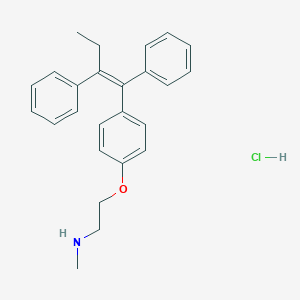

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLHJWZEYLTNJW-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15917-65-4 | |

| Record name | NSC372964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Desmethyltamoxifen HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.